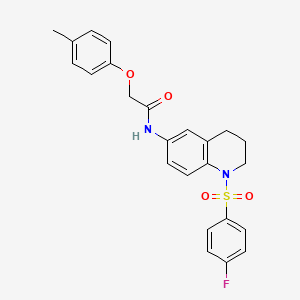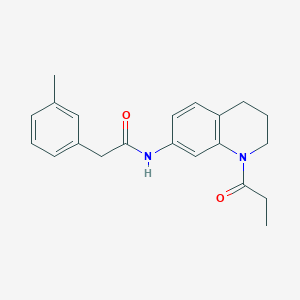
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a 3-methylphenyl group, a propanoyl group, and a tetrahydroquinoline moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acylation: The tetrahydroquinoline intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-tetrahydroquinoline derivative.
Amidation: Finally, the propanoyl-tetrahydroquinoline derivative is reacted with 3-methylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE: can be compared with other amides and tetrahydroquinoline derivatives.
N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE: Lacks the 3-methylphenyl group.
2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZAMIDE: Has a benzamide group instead of an acetamide group.
Uniqueness
The presence of both the 3-methylphenyl group and the tetrahydroquinoline moiety in 2-(3-METHYLPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE may confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-3-21(25)23-11-5-8-17-9-10-18(14-19(17)23)22-20(24)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
ASQJCJLKQNDUCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluorophenoxy)-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide](/img/structure/B11262020.png)
![N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262024.png)
![N-(4-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262027.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11262033.png)
![6-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262040.png)
![N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide](/img/structure/B11262043.png)
![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262054.png)
![N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide](/img/structure/B11262063.png)
![5-(ethylthio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11262066.png)
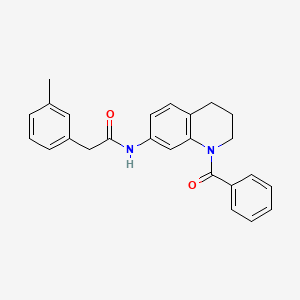
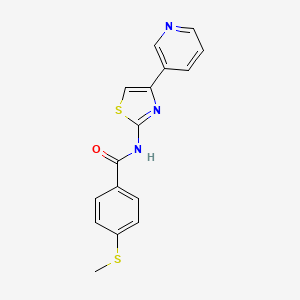
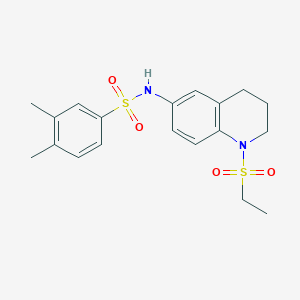
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B11262104.png)
